2-(Methylsulfonyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

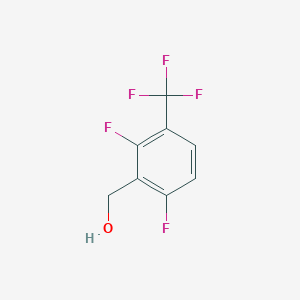

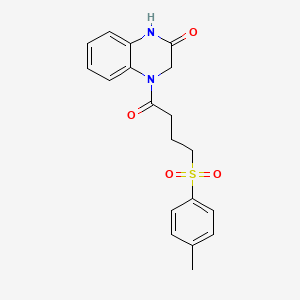

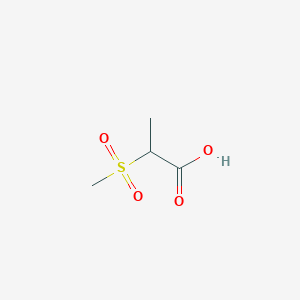

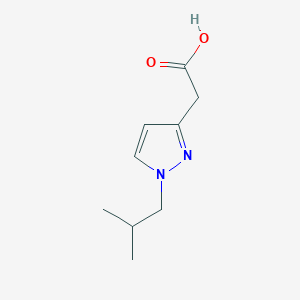

“2-(Methylsulfonyl)propanoic acid” is a chemical compound with the molecular formula C4H8O4S . It is a derivative of propanoic acid, where a methylsulfonyl group is attached to the second carbon atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid backbone with a methylsulfonyl group attached to the second carbon atom . The molecular weight of this compound is 152.17 .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature and should be stored at 4°C .

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

A study developed a method for the separation of two stereo isomers of a compound related to 2-(Methylsulfonyl)propanoic acid using reverse phase high-performance liquid chromatography. This method can monitor epimerization of the α-carbon of the propanoic acid in the compound by crystallization-induced dynamic resolution (Davadra et al., 2011).

Herbicide Research

Research on methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a derivative of this compound, demonstrated its use as a selective herbicide for wild oat control in wheat. The study explored its physiological effects on oat, wild oat, and wheat (Shimabukuro et al., 1978).

Nucleoside Research

A study on the displacement of a methylsulfonyl group in adenosines with cyanide ion was conducted. This research involved treating 8-methylsulfonyladenosines and 2-methylsulfonyladenosines to produce cyanoadenosines and their derivatives, contributing to our understanding of nucleoside chemistry (Matsuda et al., 1979).

Organic Chemistry Applications

Various studies have been conducted focusing on the synthetic routes and applications of derivatives of 3-(phenylsulfonimidoyl)propanoic acid, a related compound. These investigations provide insights into the synthesis of pseudo-dipeptides and explore their conformational properties in solution (Tye & Skinner, 2002).

Biocatalysis in Drug Metabolism

The use of Actinoplanes missouriensis in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator was studied. This showcases the application of biocatalysis in drug metabolism, providing an innovative approach to producing drug metabolites for structural characterization (Zmijewski et al., 2006).

Electrode Surface Treatment

Research on the pretreatment of glassy carbon electrodes with solvents like 2-propanol and its effects on electrode kinetics and adsorption demonstrates the significance of 2-propanol, a derivative of this compound, in enhancing the performance of carbon electrode surfaces (Ranganathan et al., 1999).

Advanced Materials Development

A study on the transformation of polyelectrolyte hydrogels to tough materials by forming sulfonate–Zr4+ metal-coordination complexes highlights the versatility of sulfonate-containing compounds in material science. This research opens up new possibilities in biomedical and engineering applications (Yu et al., 2020).

Chemical Engineering

Investigation into the solubility modeling of 4-(Methylsulfonyl)benzaldehyde in various organic solvents at elevated temperatures contributes to the field of chemical engineering and thermodynamics, aiding in the understanding of phase equilibria in different solvent systems (Cong et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, propionic acid, indicates that it is flammable and may be corrosive to metals . It can cause severe skin burns, eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to use it only in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-methylsulfonylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-3(4(5)6)9(2,7)8/h3H,1-2H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKUOSVTNSIAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

809280-27-1 |

Source

|

| Record name | 2-(methylsulfonyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2627371.png)

![N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2627377.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone](/img/structure/B2627380.png)